Carboxylic Acid Enables Downstream Derivatization
The presence of a free carboxylic acid group at the 5-position of the thiazole ring in 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid enables direct amide coupling, esterification, and other carboxyl-specific transformations that are impossible with analogs lacking this functional group, such as 2-methyl-4-phenylthiazole (CAS 1826-16-0) . This functional distinction is quantified by the hydrogen bond donor count (1 for the target compound vs. 0 for 2-methyl-4-phenylthiazole) and topological polar surface area (78.4 Ų for the target compound vs. 41.13 Ų for 2-methyl-4-phenylthiazole) [1] [2].
TPSA: 78.4 vs 41.13 Ų
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 2-Methyl-4-phenylthiazole (CAS 1826-16-0): 0 |
| Quantified Difference | Absolute difference of 1 hydrogen bond donor |
| Conditions | Computed property (PubChem / Cactvs) |
Why This Matters
The presence of a hydrogen bond donor is critical for molecular recognition in biological targets and is essential for common synthetic transformations like amide bond formation.
- [1] PubChem. 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid. Computed Properties. View Source
- [2] Ambinter. 2-Methyl-4-phenyl-thiazole. Physicochemical properties. View Source
